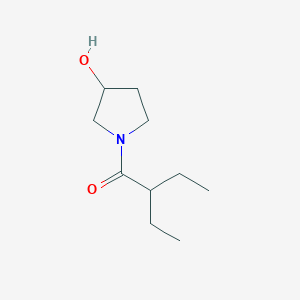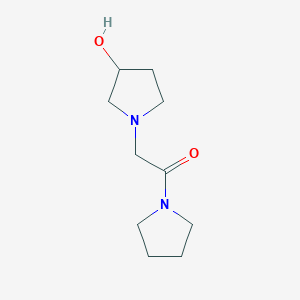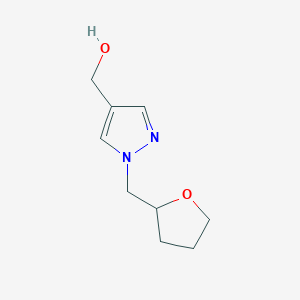
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one
Overview
Description
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one, commonly referred to as EHPB, is a cyclic derivative of the amino acid leucine. It is a white powder with a molecular weight of 206.3 g/mol and a melting point of 117–118 °C. EHPB has recently been studied for its potential applications in scientific research and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
- Summary : This review focuses on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE aerobically and through co-metabolism have been identified, indicating potential for bioaugmentation and biostimulation strategies in environmental remediation efforts (Thornton et al., 2020).
Recent Developments on Ethylene Dimerization with Focus on Alphabutol Optimization
- Summary : This paper discusses advancements in the production of Butene-1 via ethylene demineralization using Alphabutol Technology, highlighting the potential for improving selectivity and operational efficiency in chemical manufacturing processes (Alenezi et al., 2019).
Ethyl tertiary-Butyl Ether: A Toxicological Review
- Summary : A comprehensive review of the toxicological profile of ETBE, examining its low toxicity and evaluating its effects on human health. This review underscores the importance of understanding chemical toxicities in the development and use of gasoline additives (Mcgregor, 2007).
A Review of the Genotoxic, Mutagenic, and Carcinogenic Potentials of Several Lower Acrylates
- Summary : This review assesses the carcinogenicity, mutagenicity, and genotoxicity of lower alkyl acrylate monomers, providing crucial insights for their safe use in acrylic polymer production for various applications, including food packaging and cosmetics (Suh et al., 2018).
Review of Thermophysical Property Measurements on Mixtures Containing MTBE, TAME, and Other Ethers
- Summary : This work presents a comprehensive review of the thermophysical properties of mixtures containing ethers like MTBE and TAME, relevant for improving fuel octane rating and reducing exhaust pollution. The focus on detailed property measurements aids in the development of environmentally friendly fuel additives (Marsh et al., 1999).
properties
IUPAC Name |
2-ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)10(13)11-6-5-9(12)7-11/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWJMUBYQYMZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)


![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)

![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)

amine](/img/structure/B1468475.png)
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)
